Microcarpin

Soil Science Environmental Chemistry Natural Product Geochemistry

Microcarpin (CAS 51475-01-5) is a naturally occurring dimeric bianthraquinone essential for studies where monomeric anthraquinones fall short. In non-allophanic volcanic‐ash soils, dimeric anthraquinones like Microcarpin predominate, making it a validated biomarker for environmental fate assessments. In antimicrobial screens, Microcarpin lacks anti‐Salmonella activity, while co‐isolated compounds show moderate potency, making it an ideal negative control for rigorous assay design.

Molecular Formula C30H18O8
Molecular Weight 506.5 g/mol
CAS No. 51475-01-5
Cat. No. B15126400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMicrocarpin
CAS51475-01-5
Molecular FormulaC30H18O8
Molecular Weight506.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3O)C4=C(C5=C(C=C4C)C(=O)C6=C(C5=O)C(=CC=C6)O)O
InChIInChI=1S/C30H18O8/c1-11-8-16-22(19(32)9-11)30(38)23-15(26(16)34)7-6-14(27(23)35)20-12(2)10-17-24(28(20)36)29(37)21-13(25(17)33)4-3-5-18(21)31/h3-10,31-32,35-36H,1-2H3
InChIKeyQOZRWNKVSAJVDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Microcarpin (CAS 51475-01-5): Bianthraquinone Natural Product Procurement Guide


Microcarpin (CAS 51475-01-5) is a naturally occurring bianthraquinone dimer with the molecular formula C₃₀H₁₈O₈ and a molecular weight of 506.5 g/mol [1]. It is structurally characterized as 2-(1,8-dihydroxy-6-methyl-9,10-dioxoanthracen-2-yl)-1,8-dihydroxy-3-methylanthracene-9,10-dione, also referred to as 1,1',8,8'-Tetrahydroxy-3,6'-dimethyl-2,2'-bi[9,10-anthraquinone] [1]. This compound is part of a unique class of dimeric anthraquinones, a group rarely encountered as natural products, which confers distinct physicochemical properties compared to the more common monoanthraquinone analogs [2].

Procurement Alert: Why Microcarpin Bianthraquinone Cannot Be Substituted with Common Analogs


Substituting microcarpin (CAS 51475-01-5) with structurally similar monoanthraquinones like chrysophanol or physcion is not scientifically valid due to fundamental differences in molecular architecture, origin, and environmental prevalence. Microcarpin is a dimeric bianthraquinone, whereas chrysophanol and physcion are monomers. This structural distinction translates into dramatically different environmental behaviors; for instance, in non-allophanic volcanic ash soils, dimeric anthraquinones like microcarpin are present in significantly higher concentrations than their monomeric counterparts, a pattern that would be completely missed if a monomer was used as a proxy [1]. Furthermore, specific antisalmonella screening in a Detarium microcarpum study revealed that the isolated microcarpin compound did not exhibit activity against tested strains, whereas other co-isolated compounds (microcarpamide, microcarposide) did [2]. Therefore, assuming microcarpin shares the broad antimicrobial activity of other anthraquinones is a critical error in experimental design or sourcing strategy. The quantitative evidence below substantiates these specific points of differentiation.

Microcarpin Bianthraquinone: Comparative Quantitative Evidence for Scientific Selection


Soil Prevalence: Quantified Advantage of Microcarpin as a Dimeric Bianthraquinone

Microcarpin, as a dimeric hydroxyanthraquinone, exhibits significantly higher environmental abundance in specific soil types compared to monomeric analogs. Quantitative soil analysis reveals that the concentration of microcarpin (and other dimers) in non-allophanic soil materials is statistically greater than in allophanic soils [1]. This contrasts with the distribution patterns of monomeric anthraquinones like chrysophanol and physcion, highlighting microcarpin's unique geochemical role [1].

Soil Science Environmental Chemistry Natural Product Geochemistry

Lack of Direct Antisalmonella Activity Differentiates Microcarpin from Co-isolated Compounds

In a direct, head-to-head comparison within the same study, the bianthraquinone microcarpin was tested for antisalmonella activity alongside other compounds isolated from Detarium microcarpum. The results explicitly show that microcarpin did not exhibit activity against the tested strains, while co-isolated compounds microcarpamide, microcarposide, and rhinocerotinoic acid were moderately active [1].

Microbiology Antimicrobial Screening Natural Product Pharmacology

Unique Structural Class: Bianthraquinone Dimer vs. Prevalent Monoanthraquinone Monomers

Microcarpin belongs to the class of bianthraquinones, which are dimeric structures, in contrast to the far more common monomeric anthraquinones such as chrysophanol and physcion. This dimeric nature is explicitly noted as being 'rarely found as natural products,' setting it apart from the ubiquitous monomers [1].

Natural Products Chemistry Chemotaxonomy Structural Elucidation

Microcarpin Bianthraquinone: Targeted Application Scenarios Based on Comparative Evidence


Environmental Chemistry: Use as a Dimer-Specific Soil Biomarker

Given its significantly higher concentration in non-allophanic soil materials compared to allophanic ones [1], microcarpin is a validated target for environmental fate studies and soil quality assessments. Its procurement is justified for projects requiring a dimeric anthraquinone biomarker to trace specific pedogenic processes or assess soil aluminum toxicity, applications where monomeric anthraquinones are not representative [1].

Chemical Synthesis: Procurement as a Rare Dimeric Scaffold

The unique dimeric bianthraquinone structure of microcarpin, which is rarely found in nature [2], makes it a valuable starting material or reference standard for synthetic chemists exploring novel dimeric compounds. Its procurement is strategic for studies focused on structure-activity relationships of dimeric versus monomeric quinones, a comparison that cannot be made using common monomers [2].

Microbiology: Utility as a Negative Control in Antibacterial Screening

Based on the direct evidence that microcarpin lacks antisalmonella activity while other co-isolated compounds are moderately active [3], researchers can procure microcarpin as a chemically similar but biologically inactive negative control in assays against Salmonella strains. This specific application ensures more rigorous and interpretable experimental results [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

4 linked technical documents
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